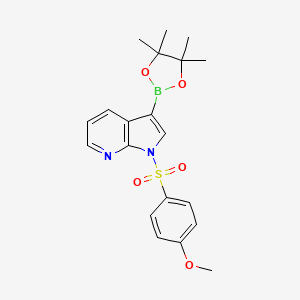![molecular formula C17H12Cl2O3 B2994637 6-Chloro-7-[(4-chlorophenyl)methoxy]-4-methylchromen-2-one CAS No. 325737-60-8](/img/structure/B2994637.png)
6-Chloro-7-[(4-chlorophenyl)methoxy]-4-methylchromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Chloro-7-[(4-chlorophenyl)methoxy]-4-methylchromen-2-one, also known as GW501516, is a synthetic drug that was initially developed for its potential use in treating metabolic and cardiovascular diseases. It belongs to the class of selective androgen receptor modulators (SARMs) and is known for its ability to enhance endurance and performance in athletes.
Scientific Research Applications
Synthesis and Structural Studies
The synthesis, structural, and spectroscopic studies of compounds related to 6-Chloro-7-[(4-chlorophenyl)methoxy]-4-methylchromen-2-one have been a subject of interest in the scientific community. For instance, the study by Saral, Özdamar, and Uçar (2017) on benzimidazole derivatives, including structural and spectroscopic analysis through X-ray diffraction, HRMS, UV–Vis, FT-IR, and NMR spectroscopy, provides insights into the structural stability and electronic structure of related compounds. These findings are crucial for understanding the chemical behavior and potential applications of 6-Chloro-7-[(4-chlorophenyl)methoxy]-4-methylchromen-2-one in various fields (Saral, Özdamar, & Uçar, 2017).
Polymorphism and Crystal Packing
Polymorphism and crystal packing analyses of biologically active dihydropyrimidinium hydrochloride derivatives by Panini et al. (2014) provide quantitative insights into the energetics associated with crystal packing. Such studies are fundamental for understanding the solid-state properties of 6-Chloro-7-[(4-chlorophenyl)methoxy]-4-methylchromen-2-one, which can influence its stability, solubility, and bioavailability. The detailed analysis of intermolecular interactions and their energies offers valuable information for the design and development of new materials and pharmaceuticals (Panini, Venugopala, Odhav, & Chopra, 2014).
Optical and Electronic Properties
Investigations into the optical and electronic properties of compounds related to 6-Chloro-7-[(4-chlorophenyl)methoxy]-4-methylchromen-2-one are essential for their potential applications in materials science. For example, the study on aluminum and zinc quinolates by Barberis and Mikroyannidis (2006) explores their spectroscopic, thermal, thermomechanical, and optical properties, including photoluminescence. Understanding these properties is crucial for the application of such compounds in optoelectronic devices and as photoluminescent materials (Barberis & Mikroyannidis, 2006).
Phase Transition and Computational Investigations
The phase transition behaviors of laterally di-substituted derivatives, as investigated by Alamro et al. (2021), provide insights into the effects of molecular orientations and positions on the molecular packing, geometrical, and thermal parameters of related compounds. Such studies are vital for predicting the physical state and stability of 6-Chloro-7-[(4-chlorophenyl)methoxy]-4-methylchromen-2-one under various conditions, influencing its handling, formulation, and application in different contexts (Alamro, Ahmed, Popoola, Altaleb, Abu Al-Ola, & Gomha, 2021).
properties
IUPAC Name |
6-chloro-7-[(4-chlorophenyl)methoxy]-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2O3/c1-10-6-17(20)22-15-8-16(14(19)7-13(10)15)21-9-11-2-4-12(18)5-3-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUNIGCBASICAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-7-[(4-chlorophenyl)methoxy]-4-methylchromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

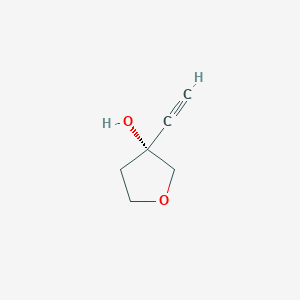

![8-(2,4-dimethoxyphenyl)-3-(2-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2994558.png)
![Phenyl 2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylethanesulfonate](/img/structure/B2994563.png)
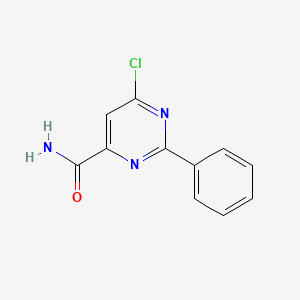
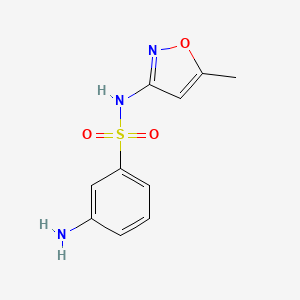

![9-Oxa-2-azaspiro[5.5]undecan-5-ol;hydrochloride](/img/structure/B2994569.png)
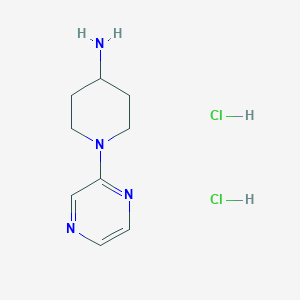
![(2-Chloropyridin-3-yl)-[(7Z)-3-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone](/img/structure/B2994572.png)

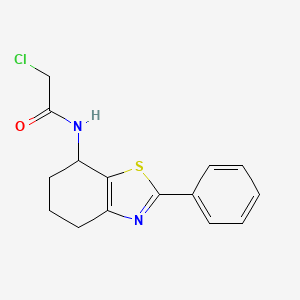
![(2S)-2-[3-(trifluoromethoxy)phenyl]propan-1-ol](/img/structure/B2994575.png)
